4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid
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Overview
Description
4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydrazinylidenemethyl group, a carbamoyl group, and a cyclopenta-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of cyclopenta-1,3-diene with hydrazine derivatives under controlled conditions to introduce the hydrazinylidenemethyl groupThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; conditions depend on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism by which 4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene derivatives: Compounds with similar cyclopenta-1,3-diene rings but different substituents.
Hydrazine derivatives: Compounds containing hydrazine groups with varying structures.
Carbamoyl compounds: Molecules with carbamoyl groups attached to different core structures.
Uniqueness
4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid is unique due to its combination of a hydrazinylidenemethyl group, a carbamoyl group, and a cyclopenta-1,3-diene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and development .
Properties
Molecular Formula |
C8H9N3O3 |
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Molecular Weight |
195.18 g/mol |
IUPAC Name |
4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c9-11-4-10-7(12)5-1-2-6(3-5)8(13)14/h1-2,4H,3,9H2,(H,13,14)(H,10,11,12) |
InChI Key |
AARABSFBBRSVDY-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=CC=C1C(=O)O)C(=O)N/C=N/N |
Canonical SMILES |
C1C(=CC=C1C(=O)O)C(=O)NC=NN |
Origin of Product |
United States |
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